molecular formula C10H7BrClN3OS B2608409 2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 21123-39-7

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2608409
CAS No.: 21123-39-7
M. Wt: 332.6
InChI Key: PWKXTRMWHMHZQP-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine with bromoacetyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of ligands to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)acetamide
  • N-(2-bromo-4-chlorophenyl)acetamide
  • 2-bromo-N-(4-bromophenyl)acetamide

Uniqueness

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKXTRMWHMHZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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